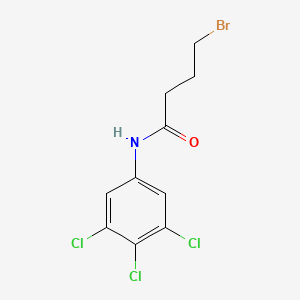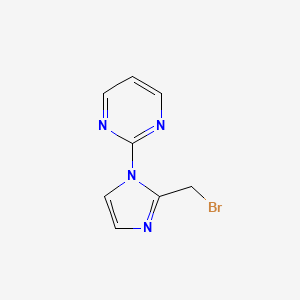
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that contains both imidazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine typically involves the reaction of 2-bromomethylimidazole with pyrimidine derivatives. One common method is the nucleophilic substitution reaction where the bromomethyl group of 2-bromomethylimidazole reacts with the nitrogen atom of the pyrimidine ring under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The imidazole and pyrimidine rings can also participate in hydrogen bonding and π-π stacking interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Chloromethyl)-1H-imidazol-1-YL)pyrimidine
- 2-(2-(Methyl)-1H-imidazol-1-YL)pyrimidine
- 2-(2-(Hydroxymethyl)-1H-imidazol-1-YL)pyrimidine
Uniqueness
2-(2-(Bromomethyl)-1H-imidazol-1-YL)pyrimidine is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, methyl, and hydroxymethyl analogs . The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C8H7BrN4 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)imidazol-1-yl]pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c9-6-7-10-4-5-13(7)8-11-2-1-3-12-8/h1-5H,6H2 |
InChI-Schlüssel |
RWWYBIFTAWWJGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N2C=CN=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


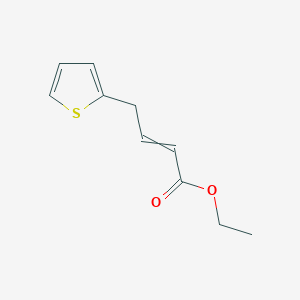
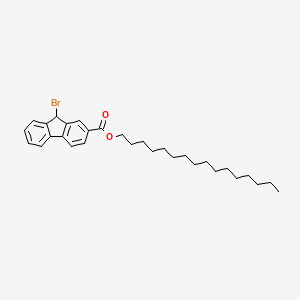
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
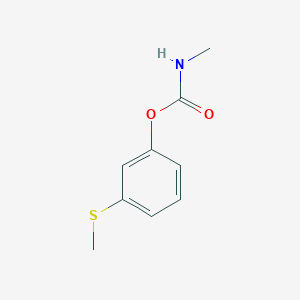


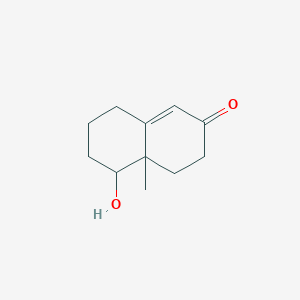
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
